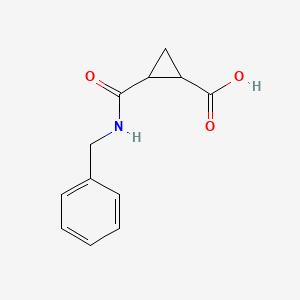
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride
概要
説明
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a benzoimidazole ring, an amino group, and a propionic acid moiety, making it a versatile molecule for biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride typically involves the following steps:
Formation of the benzoimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the amino group: The amino group can be introduced through nitration followed by reduction.
Attachment of the propionic acid moiety: This step involves the alkylation of the benzoimidazole derivative with a propionic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The benzoimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoimidazole derivatives.
科学的研究の応用
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 3-(5-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
- 2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoimidazole ring structure, coupled with the amino and propionic acid moieties, makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-(5-amino-1-methylbenzimidazol-2-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.2ClH/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16;;/h2-3,6H,4-5,12H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKZWPOQCWUPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[F]indazol-4-amine](/img/structure/B1389538.png)



![Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1389544.png)




![2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1389553.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B1389555.png)
![1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389556.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1389557.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1389560.png)
